molecular formula C11H19NO2 B2578562 Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 2287248-78-4

Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B2578562
CAS No.: 2287248-78-4
M. Wt: 197.278
InChI Key: WQXIVVRLMBSDRW-QMMMGPOBSA-N
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Description

Tert-butyl (6S)-5-azaspiro[24]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One efficient method involves the use of bifunctional intermediates that can undergo selective derivation on the azetidine and cyclobutane rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the scalable synthetic routes described for similar compounds suggest that the production of this compound can be achieved through optimized reaction conditions and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced spirocyclic compounds .

Scientific Research Applications

Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and lead to specific therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties compared to other spirocyclic compounds.

Properties

IUPAC Name

tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-6-11(4-5-11)7-12-8/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXIVVRLMBSDRW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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